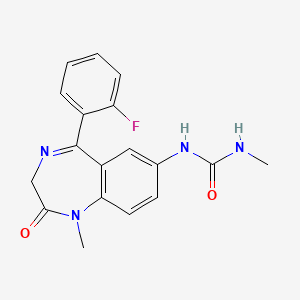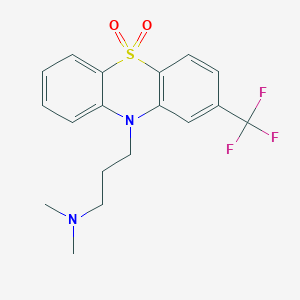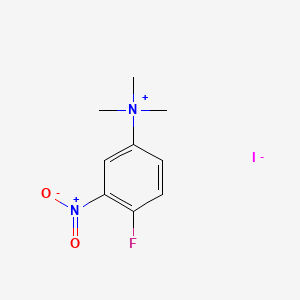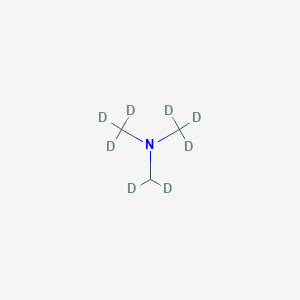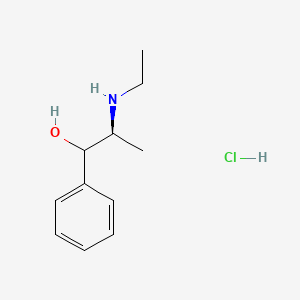
N-acetyl-L-cysteine isopropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-acetyl-L-cysteine isopropyl ester: is a derivative of N-acetyl-L-cysteine, an amino acid derivative with significant antioxidant properties. This compound is known for its enhanced bioavailability and stability compared to its parent compound, making it a valuable addition to various scientific and medical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-acetyl-L-cysteine isopropyl ester typically involves the esterification of N-acetyl-L-cysteine with isopropyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid, to facilitate the formation of the ester bond . The reaction conditions usually include refluxing the mixture to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The purification process may involve recrystallization or chromatography techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: N-acetyl-L-cysteine isopropyl ester undergoes various chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The ester group can undergo hydrolysis to revert to the parent N-acetyl-L-cysteine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol.
Substitution: Acidic or basic conditions to catalyze hydrolysis.
Major Products:
Oxidation: Disulfides.
Reduction: Thiol groups.
Substitution: N-acetyl-L-cysteine and isopropyl alcohol.
Applications De Recherche Scientifique
N-acetyl-L-cysteine isopropyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Acts as an antioxidant to protect cells from oxidative stress.
Mécanisme D'action
The primary mechanism of action of N-acetyl-L-cysteine isopropyl ester involves its role as a precursor to glutathione, a powerful antioxidant. The compound is hydrolyzed in the body to release N-acetyl-L-cysteine, which then contributes to the synthesis of glutathione. This process helps in neutralizing free radicals and reducing oxidative stress . Additionally, it may inhibit the activation of NF-kB and reduce the production of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
N-acetyl-L-cysteine: The parent compound with lower bioavailability.
N-acetyl-L-cysteine ethyl ester: Another esterified form with similar properties but different pharmacokinetics.
Uniqueness: N-acetyl-L-cysteine isopropyl ester stands out due to its enhanced bioavailability and stability compared to N-acetyl-L-cysteine. This makes it more effective in delivering the active compound to the target tissues and achieving the desired therapeutic effects .
Propriétés
Formule moléculaire |
C8H15NO3S |
|---|---|
Poids moléculaire |
205.28 g/mol |
Nom IUPAC |
propan-2-yl (2R)-2-acetamido-3-sulfanylpropanoate |
InChI |
InChI=1S/C8H15NO3S/c1-5(2)12-8(11)7(4-13)9-6(3)10/h5,7,13H,4H2,1-3H3,(H,9,10)/t7-/m0/s1 |
Clé InChI |
ZFGKNOCIAUGIIB-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)OC(=O)[C@H](CS)NC(=O)C |
SMILES canonique |
CC(C)OC(=O)C(CS)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



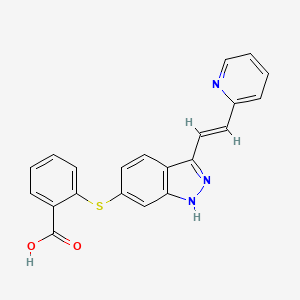
![Benzenesulfonyl chloride, 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-](/img/structure/B13417535.png)

